molecular formula C29H60N10O3 B1254533 Minalemine A

Minalemine A

Cat. No.: B1254533
M. Wt: 596.9 g/mol
InChI Key: UYMLCTRITFFGRD-CGAIIQECSA-N
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Description

Minalemine A is a guanidine-containing peptide isolated from the marine tunicate Didemnum rodriguesi. Structurally, it features a β-amino acid, 3-(N-carboxymethyl)aminodecanoic acid (Ncma), with a guanidine moiety, contributing to its polar and bioactive properties . Its absolute configuration was confirmed as 3R,2S through stereoselective synthesis and circular dichroism (CD) analysis, distinguishing it from synthetic enantiomers (3S,2S and 3R,2S) that exhibited identical NMR spectra but divergent CD profiles .

Properties

Molecular Formula

C29H60N10O3

Molecular Weight

596.9 g/mol

IUPAC Name

3-[[2-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-N-[5-(diaminomethylideneamino)pentyl]decanamide

InChI

InChI=1S/C29H60N10O3/c1-4-5-6-7-9-14-23(20-25(40)34-15-10-8-11-17-36-28(30)31)38-21-26(41)39-24(19-22(2)3)27(42)35-16-12-13-18-37-29(32)33/h22-24,38H,4-21H2,1-3H3,(H,34,40)(H,35,42)(H,39,41)(H4,30,31,36)(H4,32,33,37)/t23?,24-/m0/s1

InChI Key

UYMLCTRITFFGRD-CGAIIQECSA-N

Isomeric SMILES

CCCCCCCC(CC(=O)NCCCCCN=C(N)N)NCC(=O)N[C@@H](CC(C)C)C(=O)NCCCCN=C(N)N

Canonical SMILES

CCCCCCCC(CC(=O)NCCCCCN=C(N)N)NCC(=O)NC(CC(C)C)C(=O)NCCCCN=C(N)N

Synonyms

minalemine A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Naamine A and Naamidine A

Naamine A and Naamidine A, isolated from marine sponges, share structural motifs with Minalemine A, such as aromatic rings and nitrogen-rich functional groups. However, key differences include:

  • Backbone complexity: this compound’s β-amino acid backbone contrasts with Naamine A’s benzamide core.
  • Guanidine placement: this compound integrates a guanidine group into its β-amino acid, whereas Naamidine A features a guanidine-modified imidazole ring .

Bioactivity and Functional Divergence

  • Antimicrobial activity: this compound’s guanidine group enhances polar interactions with microbial membranes, a trait shared with Cribrostatin 2 but less pronounced in Naamine A .
  • Structural flexibility: Naamine A’s methylated aromatic system confers stability but reduces solubility, whereas this compound’s β-amino acid backbone improves aqueous compatibility .

Q & A

Q. What guidelines should researchers follow when presenting this compound’s toxicity profile?

  • Adhere to OECD/ICH guidelines for in vivo studies: Include LD50_{50}, NOAEL, and organ-specific histopathology. For in vitro toxicity, report selectivity indices (e.g., IC50_{50} ratio between target and healthy cells) .

Q. How to structure a manuscript’s abstract to highlight this compound’s novelty?

  • Use keywords like “first synthesis,” “mechanistic insight,” or “structure-activity relationship.” State the problem, methodology, key findings (with quantitative data), and broader implications .

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